tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a bromomethyl group and a hydroxyl group. The tert-butyl ester group is attached to the carboxylate functionality. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Osmium Tetroxide (OsO4): Used for hydroxylation reactions.
Sulfuric Acid (H2SO4): Used as a catalyst in esterification reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields carbonyl-containing compounds.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the construction of various heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is used to study the effects of bromomethyl and hydroxyl substitutions on piperidine rings. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for various applications, including the synthesis of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the piperidine ring and hydroxyl group.
tert-Butyl 3-hydroxypiperidine-1-carboxylate: Similar but without the bromomethyl group.
tert-Butyl 3-(chloromethyl)-3-hydroxypiperidine-1-carboxylate: Similar but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is unique due to the combination of its bromomethyl and hydroxyl substitutions on the piperidine ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. This compound features a bromomethyl group, which enhances its reactivity and biological profile. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H18BrN1O2
- Molecular Weight : 248.16 g/mol
- CAS Number : 114775201
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that piperidine derivatives can act as inhibitors for several enzymes implicated in disease processes, including kinases and phosphatases. The presence of the bromomethyl group may enhance binding affinity to these targets due to increased steric interactions.
Antitumor Activity
Studies have shown that piperidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antiviral Activity
Piperidine derivatives are also explored for their antiviral properties. The compound's ability to inhibit viral replication has been observed in preliminary studies, suggesting potential applications in treating viral infections.
Neuroprotective Effects
Research indicates that certain piperidine derivatives can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic potential.
- Absorption : The compound is expected to have moderate absorption due to its lipophilicity.
- Metabolism : Likely undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion of metabolites.
- Toxicity : Preliminary toxicity studies indicate low acute toxicity; however, further investigations are required to determine long-term effects.
Properties
Molecular Formula |
C11H20BrNO3 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |
InChI Key |
IJCFONQJGPKETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CBr)O |
Origin of Product |
United States |
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